7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminophenol with phthalic anhydride . The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized benzooxazine derivatives .
Scientific Research Applications
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1H-benzo[D][1,3]oxazine-2,4-dione: This compound has a methoxy group instead of a hydroxy group, which can affect its chemical reactivity and biological activity.
7-Fluoro-1H-benzo[D][1,3]oxazine-2,4-dione: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Uniqueness
7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione is unique due to its specific functional groups and the resulting chemical properties. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H5NO4 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-hydroxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)9-8(12)13-7(5)11/h1-3,10H,(H,9,12) |
InChI Key |
PHMZIGULYDFDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)OC2=O |
Origin of Product |
United States |
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